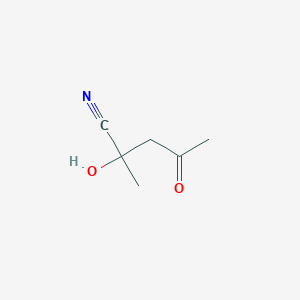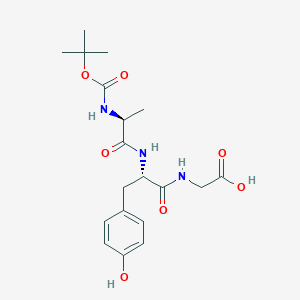
2-(Ethoxycarbonylamino)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonylamino)butanedioic acid is a chemical compound with the molecular formula C7H11NO6 It is a derivative of butanedioic acid, featuring an ethoxycarbonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonylamino)butanedioic acid typically involves the esterification of butanedioic acid derivatives. One common method is the Fischer esterification, where butanedioic acid reacts with ethanol in the presence of an acid catalyst to form the ethyl ester. This ester is then subjected to aminolysis with an appropriate amine to introduce the ethoxycarbonylamino group .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and subsequent aminolysis processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to accelerate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Ethoxycarbonylamino)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Ethoxycarbonylamino)butanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-(Ethoxycarbonylamino)butanedioic acid involves its interaction with specific molecular targets. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also be involved in metabolic pathways, where it undergoes enzymatic transformations .
Vergleich Mit ähnlichen Verbindungen
Succinic acid (Butanedioic acid): A dicarboxylic acid with similar structural features but lacking the ethoxycarbonylamino group.
Malic acid: Another dicarboxylic acid with a hydroxyl group, used in similar applications.
Fumaric acid: An isomer of succinic acid with a trans double bond, used in food and pharmaceutical industries.
Uniqueness: 2-(Ethoxycarbonylamino)butanedioic acid is unique due to the presence of the ethoxycarbonylamino group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and transformations that are not possible with simpler dicarboxylic acids .
Eigenschaften
CAS-Nummer |
88405-87-2 |
|---|---|
Molekularformel |
C7H11NO6 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-(ethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C7H11NO6/c1-2-14-7(13)8-4(6(11)12)3-5(9)10/h4H,2-3H2,1H3,(H,8,13)(H,9,10)(H,11,12) |
InChI-Schlüssel |
FJENCEURQYNZHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
